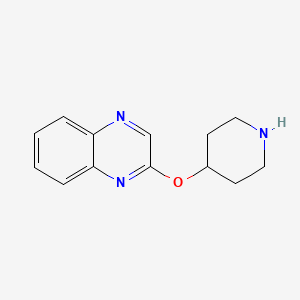

2-(Piperidin-4-yloxy)quinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Heterocyclic Chemistry

The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com Since this initial discovery, research into quinoxaline chemistry has evolved significantly. pulsus.com Early studies focused on its fundamental synthesis and reactivity. rsc.org Over the last few decades, however, the focus has shifted towards its broad spectrum of biological activities, leading to the development of numerous synthetic methodologies, including green chemistry approaches, to create diverse quinoxaline analogues for pharmaceutical applications. mdpi.combenthamdirect.com Quinoxaline derivatives have been investigated for a wide array of therapeutic uses, including as anticancer, antiviral, and antimicrobial agents. mdpi.combenthamdirect.comwikipedia.org

The quinoxaline ring system is characterized by its electron-deficient nature, a consequence of the two nitrogen atoms in the pyrazine (B50134) ring. researchgate.net This property is reflected in its weak basicity, with a reported pKa of approximately 0.56 to 0.6. mdpi.comresearchgate.net The electron-withdrawing character of the pyrazine ring fused to the benzene (B151609) ring results in a rigid, planar core that can engage in various intermolecular interactions. researchgate.net

The reactivity of the quinoxaline scaffold is influenced by this electronic characteristic. The classic synthesis involves the straightforward condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. nih.govmdpi.com The electron-deficient nature also makes the scaffold susceptible to oxidation. nih.gov Functionalization of the quinoxaline core is readily achievable, allowing for the strategic placement of various substituents to modulate its biological and physicochemical properties. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H6N2 | nih.govmdpi.com |

| Appearance | White, crystalline solid / Colorless oil | pulsus.comwikipedia.org |

| Melting Point | 29-32 °C | nih.govmdpi.comwikipedia.org |

| pKa | ~0.6 | pulsus.commdpi.comresearchgate.net |

In medicinal chemistry, the concept of bioisosterism—the substitution of atoms or groups with other groups that have similar physical or chemical properties—is a key strategy in drug design. The quinoxaline nucleus is considered a valuable bioisostere for several other aromatic and heterocyclic systems. nih.gov It is recognized as a bioisostere of quinoline (B57606), naphthalene, and quinazoline (B50416), as well as indole, benzimidazole, and benzothiophene. nih.govnih.govijpsr.com This bioisosteric relationship allows chemists to replace these other scaffolds with a quinoxaline ring to potentially improve potency, alter selectivity, or enhance pharmacokinetic properties without losing the key interactions required for biological activity.

The Piperidine (B6355638) Moiety as a Privileged Scaffold

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical agents. researchgate.netresearchgate.net Its prevalence in over 70 commercially available drugs has earned it the designation of a "privileged scaffold," highlighting its importance and versatility in drug discovery. researchgate.netdoolittlesco-op.ca

Unlike flat aromatic systems, the piperidine ring is inherently three-dimensional. It predominantly adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position. wikipedia.org The equatorial conformation is generally more stable. wikipedia.org The energy barrier for ring inversion is significantly higher than that for nitrogen inversion, meaning the two chair conformers interconvert rapidly. wikipedia.org

The introduction of substituents on the piperidine ring has profound stereochemical implications. The spatial orientation of these substituents can be critical for biological activity. ontosight.ai For instance, the stereochemistry of chiral piperidine-containing drugs can greatly influence their efficacy and selectivity. thieme-connect.com The ability to control the conformation and stereochemistry of the piperidine scaffold is a powerful tool in designing molecules that fit precisely into a biological target. d-nb.inforesearchgate.net

| Conformation Type | Key Feature | Stability Note | Reference |

|---|---|---|---|

| Chair Conformation | Preferred conformation, similar to cyclohexane. | Generally the most stable form. | wikipedia.org |

| Equatorial N-H | Nitrogen-hydrogen bond points away from the ring's center. | More stable than the axial conformer in the gas phase and nonpolar solvents. | wikipedia.org |

| Axial N-H | Nitrogen-hydrogen bond is perpendicular to the ring's plane. | May be stabilized in polar solvents. | wikipedia.org |

| Boat Conformation | Less stable, higher energy conformation. | Can exist in equilibrium with chair forms, especially in hindered systems. | ias.ac.in |

The piperidine moiety significantly impacts the physicochemical properties of a molecule. researchgate.net Its basic nitrogen atom (with a pKa typically around 11.2 for piperidine itself) means it is protonated at physiological pH. This positive charge can be used to improve aqueous solubility and provides a key interaction point for binding to biological targets. mdpi.com The introduction of a piperidine ring can modulate a compound's lipophilicity, polarity, and hydrogen bonding capacity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. d-nb.inforesearchgate.net

In terms of ligand-receptor interactions, the protonated piperidine nitrogen is crucial for forming strong ionic bonds or salt bridges with acidic residues, such as aspartate or glutamate, in the binding pockets of proteins and receptors. nih.govnih.gov This interaction is a recurring theme in the mechanism of action for many piperidine-containing drugs. nih.govacs.org Furthermore, the three-dimensional structure of the piperidine scaffold allows its substituents to be positioned optimally in space to interact with hydrophobic pockets or other features of a receptor, enhancing binding affinity and selectivity. nih.govrsc.org

Utility in Pharmaceutical Synthesis and Medicinal Chemistry

The quinoxaline scaffold serves as a versatile building block in pharmaceutical synthesis. The most common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net The reactivity of the quinoxaline ring, particularly at the 2- and 3-positions, allows for further functionalization to generate extensive libraries of derivatives. For instance, the introduction of a chlorine atom at the 2-position creates a reactive site for nucleophilic substitution, enabling the attachment of various side chains, including alkoxy groups.

Piperidine moieties are frequently incorporated into drug molecules to enhance solubility, modulate basicity (pKa), and improve binding affinity to target proteins. The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available to control stereochemistry and introduce diverse functional groups. mdpi.com 4-Hydroxypiperidine, a key intermediate, provides a convenient handle for introducing an oxygen-linked substituent, thereby expanding the chemical space for drug design.

Rationale for Hybridizing Quinoxaline and Piperidin-4-yloxy Structural Motifs

The design of hybrid molecules like 2-(Piperidin-4-yloxy)quinoxaline is a deliberate strategy to combine the favorable attributes of both the quinoxaline and piperidine scaffolds within a single chemical entity. This approach is underpinned by several key principles in medicinal chemistry.

Design Principles for Novel Chemical Entities

The core principle behind hybridization is the concept of pharmacophore merging or linking. By covalently connecting two distinct pharmacophores—in this case, the quinoxaline and piperidine rings—through a flexible ether linkage, it is possible to create a novel molecule with a unique three-dimensional structure. This new arrangement can potentially interact with biological targets in a manner distinct from either of the parent fragments, leading to novel or enhanced biological activities. The piperidin-4-yloxy linker provides a specific spatial orientation and conformational flexibility that can be crucial for optimal target engagement.

Exploration of Synergistic Pharmacological Activities

A primary motivation for creating hybrid structures is the potential for synergistic or additive pharmacological effects. For example, if a particular quinoxaline derivative exhibits moderate activity against a specific kinase and a piperidine-containing compound shows affinity for a related receptor, their hybrid might display dual-target activity or enhanced potency against a single target. The combination of the planar, aromatic quinoxaline system with the non-planar, saturated piperidine ring can allow for simultaneous interactions with different domains of a target protein, such as an aromatic binding pocket and a more flexible, polar region. Research on various quinoxaline hybrids has demonstrated the potential for potent anticancer and anti-infective properties.

Development of Chemical Probes and Lead Compounds

Hybrid molecules like this compound serve as valuable scaffolds for the development of chemical probes and lead compounds in drug discovery. By systematically modifying the substituents on either the quinoxaline or piperidine rings, medicinal chemists can perform structure-activity relationship (SAR) studies to identify the key structural features required for a desired biological effect. For instance, the nitrogen atom of the piperidine ring can be further functionalized to modulate properties such as solubility, cell permeability, and target selectivity. The resulting data can guide the optimization of the initial hit into a potent and selective lead compound for further preclinical development. The exploration of quinoxaline-based hybrids has been a fruitful area of research for identifying novel lead compounds with potential therapeutic applications.

Structure

3D Structure

Propriétés

IUPAC Name |

2-piperidin-4-yloxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOPDNGOVUXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) analysis of 2-(Piperidin-4-yloxy)quinoxaline provides specific chemical shift values for the protons within the molecule. The aromatic protons on the quinoxaline (B1680401) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The protons of the piperidine (B6355638) ring and the methine proton at the ether linkage are observed at characteristic upfield shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| Quinoxaline Protons | 7.50 - 8.10 (m) |

| Piperidin-4-yl-H (CH-O) | 5.40 - 5.60 (m) |

| Piperidine-H (axial, equatorial) | 1.80 - 2.20 (m) |

| Piperidine-H (axial, equatorial) | 3.10 - 3.40 (m) |

| NH (Piperidine) | 1.50 - 1.70 (br s) |

Note: The exact chemical shifts and multiplicities (e.g., s=singlet, d=doublet, t=triplet, m=multiplet) can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the quinoxaline ring resonate at lower field (higher ppm values) compared to the aliphatic carbons of the piperidine ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quinoxaline C=N | ~155 |

| Quinoxaline Aromatic C | 125 - 142 |

| Piperidin-4-yl C-O | ~72 |

| Piperidine C | 30 - 45 |

Note: These are approximate chemical shift ranges, and specific values can be found in dedicated research publications.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the quinoxaline and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound, the experimentally determined mass would be compared to the calculated exact mass of its molecular formula, C₁₃H₁₅N₃O, to confirm its composition. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of organic molecules. In the positive ion mode, this compound is typically observed as the protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound plus the mass of a proton. ESI-MS is also valuable for studying the fragmentation patterns of the molecule, which can provide further structural information. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The structure of this compound combines three key moieties: a quinoxaline ring system, a piperidine ring, and an ether linkage. While specific spectral data for this exact compound is not widely published, the expected characteristic vibrational frequencies can be inferred from data for related structures.

Quinoxaline Ring: The quinoxaline moiety, a bicyclic heteroaromatic system, exhibits characteristic C=N and C=C stretching vibrations within the aromatic region of the IR spectrum, typically between 1620 and 1450 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Piperidine Ring: The saturated piperidine ring is characterized by C-H stretching vibrations of its CH₂ groups, which typically appear in the 2950-2850 cm⁻¹ region. A key feature for a secondary amine (if the piperidine nitrogen is unsubstituted) would be the N-H stretching vibration, which is often observed as a weak to medium band in the 3350-3310 cm⁻¹ range.

Ether Linkage: The presence of the ether group (C-O-C) is most definitively identified by a strong C-O stretching band. For an aryl-alkyl ether, this asymmetric stretch is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, around 1075-1020 cm⁻¹.

A comprehensive analysis of the IR and Raman spectra would allow for the precise assignment of these and other vibrational modes, confirming the molecular structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions. Based on its functional groups, these interactions could include:

Hydrogen Bonding: If the piperidine nitrogen is protonated (as in a hydrochloride salt) or if it remains a secondary amine, it can act as a hydrogen bond donor. The nitrogen atoms of the quinoxaline ring and the ether oxygen can act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoxaline rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₃H₁₅N₃O, the theoretical elemental composition can be calculated. bldpharm.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 13 | 156.143 | 68.10% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.60% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.33% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.98% |

| Total | 229.283 | 100.00% |

Experimental results from an elemental analyzer that closely match these calculated percentages would provide strong evidence for the compound's purity and elemental composition.

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal thermal transitions such as melting point, glass transitions, and crystallization events. For this compound, a sharp endothermic peak would indicate its melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The resulting TGA curve provides information about the thermal stability of the compound and its decomposition profile. For instance, studies on other novel quinoxaline derivatives have shown decomposition beginning at temperatures around 120°C, with significant thermal stability up to 250°C in some cases. researchgate.net A TGA analysis of this compound would establish the temperature at which it begins to degrade and the pattern of its decomposition.

Morphological and Surface Characterization

No published research could be found that details the morphological and surface characteristics of this compound using SEM, TEM, BET, or EDS techniques. These analyses are typically performed on solid-state materials, such as nanoparticles, thin films, or crystalline powders, to understand their topography, structure, surface area, and elemental composition. The absence of such data suggests that research on this compound has likely focused on other aspects, such as its synthesis, solution-phase properties, or biological activity, rather than its bulk material characteristics.

Vibrating Sample Magnetometry (VSM)

There is no indication in the available literature that this compound has been incorporated into a magnetic nanocatalyst or studied for any intrinsic magnetic properties. VSM is a technique used to measure the magnetic behavior of materials. As no studies have linked this compound to magnetic applications, VSM data is not available.

Computational and Theoretical Investigations of 2 Piperidin 4 Yloxy Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of quinoxaline (B1680401) derivatives.

Density Functional Theory (DFT) Studies

DFT studies are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for analyzing the electronic structure of molecules. For compounds related to 2-(Piperidin-4-yloxy)quinoxaline, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine optimized molecular geometries and to understand the distribution and energy of frontier molecular orbitals. nanobioletters.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For a related piperidine (B6355638) derivative, the HOMO-LUMO energy gap was calculated to be 4.2140 eV, providing a measure of its electronic stability. nanobioletters.com This information is vital for predicting how the molecule will interact with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. nih.gov MEP analysis reveals the charge distribution and is crucial for understanding intermolecular interactions, such as how a ligand might bind to a protein's active site. nih.gov For quinolone derivatives, MEP studies have shown that electron-rich regions, particularly around carbonyl groups, are significant for inhibitory activity. nih.gov This type of analysis for this compound would highlight the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations have been successfully used to predict how quinoxaline derivatives bind to various biological targets. These studies can reveal the specific conformation of the ligand within the binding pocket of a receptor. For instance, docking studies of novel 2-piperazinyl quinoxaline derivatives have shown that these compounds can fit within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. nih.govresearchgate.net Similarly, other quinoxaline derivatives have been docked into the EGFR receptor, with the results correlating well with experimental activity data. nih.gov For this compound, such studies would predict its orientation and interactions within a target protein's active site, providing a basis for understanding its mechanism of action.

Characterization of Key Interactions

A crucial aspect of molecular docking is the identification of the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are key to the ligand's binding affinity and selectivity.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity of ligand binding. In studies of related quinoxaline derivatives, hydrogen bonds were observed between the ligands and key amino acid residues such as Gln172, Gln173, Ser8, and Asp12 in the target protein. nih.gov

Hydrophobic Interactions: These interactions are also significant contributors to binding affinity. Docking studies of 2-piperazinyl quinoxaline derivatives have highlighted the importance of hydrophobic interactions in their binding to protein targets. researchgate.net

π-Stacking: The aromatic quinoxaline ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe). Such interactions with Phe102 and Phe116 have been shown to be significant for the binding of certain quinoxaline inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. nih.govresearchgate.net These simulations can confirm the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. For novel 2-piperazinyl quinoxaline derivatives, MD simulations have suggested that these compounds can be effectively wrapped in the catalytic cavity of their target receptors. nih.govresearchgate.net

Analysis of Conformational Dynamics and Flexibility

Molecular dynamics (MD) simulations are a powerful tool to explore these dynamics. nih.govsemanticscholar.org These simulations model the movement of atoms and bonds over time, providing a detailed picture of the molecule's flexibility and preferred conformations in different environments. For instance, MD simulations can reveal how the molecule's shape changes in an aqueous solution versus a more hydrophobic environment, which can be critical for its ability to cross cell membranes or interact with a protein's binding pocket.

Protein-Ligand Complex Stability Studies

Understanding the stability of the complex formed between this compound and its target protein is fundamental to predicting its efficacy. Molecular dynamics simulations are also employed here to assess the stability of these interactions over time. mdpi.comresearchgate.netnih.gov By simulating the protein-ligand complex, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of the protein-ligand complex. These calculations provide a quantitative measure of the affinity between the ligand and its target. For example, a study on quinoxaline derivatives as ALR2 inhibitors used MM/GBSA and MM/PBSA calculations to show that a potent compound possessed favorable binding free energies. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Activity

QSAR studies on quinoxaline derivatives have been conducted to develop predictive models for various biological activities, including anticancer and antitubercular effects. nih.govnih.gov These models are typically built using statistical methods like multiple linear regression (MLR) and more advanced machine learning algorithms. researchgate.net The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds based solely on their chemical structure.

For instance, a 2D-QSAR model for quinoxaline derivatives as anticancer agents against triple-negative breast cancer was developed with good statistical significance, indicating its predictive power. nih.gov Similarly, 2D and 3D-QSAR models have been created to predict the anti-tubercular activities of quinoxaline derivatives. nih.gov

Identification of Structural Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of specific molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular shape and size), or hydrophobic in nature.

Studies on quinoxaline derivatives have identified several important descriptors. For example, 2D-QSAR modeling for anti-tubercular activity highlighted the importance of topological and electrostatic descriptors. nih.gov Another study on anticancer quinoxaline derivatives identified descriptors such as dispersive energy, a molecular force field parameter, and the most hydrophobic-hydrophilic distance as being influential. nih.gov Understanding these key structural features allows medicinal chemists to rationally design new derivatives with potentially improved activity.

In Silico Physicochemical and ADMET Predictions

Computational tools are widely used to predict the physicochemical properties and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates at an early stage of development.

Lipophilicity and Polarity Prediction

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes. nih.gov The polarity of a molecule, related to its polar surface area (PSA), also plays a significant role in its pharmacokinetic properties.

Prediction of Binding to Transport Proteins

Transport proteins, such as P-glycoprotein (P-gp), play a crucial role in the disposition of many drugs by actively effluxing them from cells. This can significantly impact a drug's absorption and distribution, including its ability to reach its intended target. Computational models are frequently used to predict whether a compound is likely to be a substrate or inhibitor of key transport proteins.

For this compound, in silico models predict its interaction with P-glycoprotein. P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a well-characterized efflux pump that can limit the oral bioavailability and central nervous system (CNS) penetration of its substrates. The prediction of whether a compound is a P-gp substrate is a critical step in early drug development.

Table 1: Predicted Interaction of this compound with P-glycoprotein

| Transport Protein | Predicted Interaction | Confidence Level |

| P-glycoprotein (P-gp) | Substrate | High |

Note: Data is based on in silico predictions from widely used ADMET modeling software.

Prediction of Blood-Brain Barrier Permeation Potential

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For drugs targeting the CNS, the ability to cross the BBB is paramount. Conversely, for peripherally acting drugs, minimal BBB penetration is often desired to avoid CNS side effects.

The potential of a compound to permeate the BBB can be estimated using various in silico models. These models often rely on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. A commonly used metric is the CNS Multiparameter Optimization (MPO) score, which combines these properties into a single value to predict CNS drug-likeness. chemaxon.com A higher MPO score generally indicates a higher likelihood of favorable CNS drug properties, including BBB penetration.

In silico predictions for this compound suggest a low to moderate potential for blood-brain barrier permeation. The calculated physicochemical properties contribute to this prediction. While some quinoxaline derivatives have been designed to cross the BBB, the specific combination of the quinoxaline and piperidin-4-yloxy moieties in this compound results in a predicted profile that does not strongly favor CNS penetration. researchgate.netmdpi.com

Table 2: Predicted Physicochemical Properties and Blood-Brain Barrier Permeation of this compound

| Parameter | Predicted Value | Implication for BBB Permeation |

| Molecular Weight | 229.28 g/mol | Favorable (within typical range for CNS drugs) |

| logP (octanol/water) | 2.1 - 2.5 | Moderately lipophilic |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | Favorable for BBB penetration |

| Hydrogen Bond Donors | 1 | Favorable for BBB penetration |

| Hydrogen Bond Acceptors | 3 | Favorable for BBB penetration |

| Predicted BBB Permeation | Low to Moderate | - |

| CNS MPO Score | ~3.5 - 4.5 | Borderline for CNS-likeness |

Note: The predicted values are generated from computational models. The CNS MPO score is an estimate based on the predicted physicochemical properties. An MPO score ≥ 4 is often considered desirable for CNS drug candidates. chemaxon.com

The prediction of low to moderate BBB permeation is also influenced by the compound's predicted status as a P-gp substrate. P-glycoprotein is highly expressed at the blood-brain barrier and actively transports its substrates out of the brain, thereby limiting their CNS exposure.

Potential Applications in Chemical Probe Development and Scaffold Design

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules for dissecting complex biological processes. The 2-(Piperidin-4-yloxy)quinoxaline scaffold holds considerable promise for the development of such tools.

While direct research on this compound as a tool compound is not extensively documented, the broader class of quinoxaline (B1680401) derivatives has been explored for targeted biological activity. For instance, quinoxaline-based compounds have been designed as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4) and anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This suggests that this compound could be systematically modified to generate potent and selective inhibitors for specific protein targets. Such tool compounds would be invaluable for elucidating the roles of these proteins in health and disease.

The general approach to developing a tool compound from this scaffold would involve:

Target Identification: Identifying a biological target of interest where the quinoxaline or piperidine (B6355638) moiety might confer binding affinity.

Affinity and Selectivity Profiling: Synthesizing a small library of derivatives and screening them against the target and related proteins to establish potency and selectivity.

Mechanism of Action Studies: Utilizing the developed probe to study the downstream cellular effects of target modulation.

To further enhance its utility as a chemical probe, the this compound scaffold could be derivatized with fluorescent dyes or affinity tags.

Fluorescent Analogues: The piperidine nitrogen provides a convenient handle for the attachment of a fluorophore. This would allow for the visualization of the compound's subcellular localization and its interaction with potential binding partners using techniques like fluorescence microscopy.

Affinity-Tagged Analogues: The addition of a biotin (B1667282) tag or a clickable alkyne/azide group would enable the use of affinity purification-mass spectrometry (AP-MS) or chemical proteomics to identify the cellular targets of the compound.

Utilization as a Versatile Scaffold for Novel Molecular Entity Synthesis

The this compound structure is a fertile starting point for the synthesis of new and complex molecules with potential therapeutic applications.

The diversification of the this compound scaffold can be achieved through several synthetic strategies:

Modification of the Piperidine Ring: The secondary amine of the piperidine ring is a prime site for derivatization. Acylation, alkylation, and sulfonylation reactions can introduce a wide variety of substituents to explore the chemical space around this part of the molecule.

Substitution on the Quinoxaline Ring: The aromatic rings of the quinoxaline system can be functionalized with various groups (e.g., halogens, nitro groups) that can then serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Scaffold Hopping: This strategy involves replacing the quinoxaline core with other heterocyclic systems while retaining the key pharmacophoric features. For example, replacing the quinoxaline with a quinoline (B57606) or a quinazoline (B50416) could lead to compounds with altered biological activity profiles. nih.gov

A study on novel 1,3,4-oxadiazole-quinoxalines demonstrated how different substituents on the quinoxaline and an attached phenyl ring could be systematically varied to create a library of compounds with potential antitumor activity. mdpi.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design. nih.gov The this compound scaffold can be readily integrated into hybrid molecule designs.

For example, it could be linked to other known pharmacophores to create molecules with dual or synergistic activities. Research on quinoxaline-1,3,4-oxadiazole hybrids has shown that combining these two heterocyclic systems can lead to potent anticancer agents. nih.govmdpi.com Similarly, quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrids have been synthesized and evaluated as α-glucosidase inhibitors and antioxidants. rsc.org

Table 1: Examples of Hybrid Molecule Strategies Involving the Quinoxaline Scaffold

| Hybrid Strategy | Combined Pharmacophores | Potential Therapeutic Area | Reference |

| Quinoxaline-Oxadiazole | Quinoxaline, 1,3,4-Oxadiazole | Anticancer | nih.govmdpi.com |

| Quinoxaline-Sulfonamide | Quinoxaline, Sulfonamide | Antidiabetic (DPP-4 inhibition) | nih.gov |

| Quinoxaline-Triazole | Quinoxaline, 1,2,3-Triazole | Antidiabetic, Antioxidant | rsc.org |

Strategies for Scaffold Optimization and Lead Generation

Once a promising lead compound based on the this compound scaffold is identified, further optimization is necessary to enhance its drug-like properties. This process typically involves a multi-parameter optimization approach. nih.gov

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and assessing the impact on biological activity to build a comprehensive SAR.

Improving Physicochemical Properties: Fine-tuning the structure to improve solubility, permeability, and metabolic stability. This could involve, for example, introducing polar groups or modifying lipophilic regions.

Reducing Off-Target Effects: Modifying the scaffold to minimize interactions with unintended biological targets, thereby reducing potential toxicity.

In Silico Modeling: Utilizing computational tools such as molecular docking and molecular dynamics simulations to guide the design of new analogues with improved binding affinity and selectivity. rsc.orgmdpi.com

Table 2: Key Parameters for Lead Optimization

| Parameter | Goal | Example Strategy for this compound |

| Potency | Increase binding affinity to the target | Modify substituents on the quinoxaline ring to enhance interactions with the binding pocket. |

| Selectivity | Minimize binding to off-targets | Alter the substitution pattern on the piperidine ring to disfavor binding to related proteins. |

| Solubility | Enhance aqueous solubility | Introduce polar functional groups on the quinoxaline or piperidine moieties. |

| Metabolic Stability | Reduce metabolic degradation | Block potential sites of metabolism (e.g., by introducing fluorine atoms). |

Iterative Medicinal Chemistry Efforts

The development of potent and selective chemical probes and drug candidates rarely occurs in a single step. Instead, it is an iterative process of design, synthesis, and testing, where the knowledge gained from one round of development informs the next. The this compound scaffold is well-suited for such iterative medicinal chemistry efforts.

Initial hits identified from high-throughput screening can be systematically modified at several key positions. For instance, the quinoxaline ring can be substituted at various positions to modulate electronic properties and to introduce new interaction points with biological targets. Similarly, the piperidine ring offers opportunities for substitution on the nitrogen atom or the ring carbons. These modifications can influence the compound's solubility, metabolic stability, and target-binding affinity.

A common strategy involves the exploration of different substituents on the quinoxaline moiety. For example, the introduction of small electron-donating or electron-withdrawing groups can probe the electronic requirements of the binding pocket. Larger, more complex substituents can be introduced to explore additional binding interactions and enhance selectivity.

The piperidine nitrogen is another key handle for modification. Acylation, alkylation, or sulfonylation of this nitrogen can significantly alter the compound's properties. For example, introducing a basic amine via an alkyl chain could enhance solubility and provide a new hydrogen bond donor. Conversely, a bulky, lipophilic group could be added to probe for hydrophobic pockets in the target protein.

Through successive rounds of such modifications, guided by biological testing data, medicinal chemists can refine the initial hit compound, progressively improving its potency, selectivity, and drug-like properties. This iterative optimization is a cornerstone of modern drug discovery and is readily applicable to the this compound scaffold.

Rational Design Based on SAR and Computational Data

As the understanding of a target protein's structure and the structure-activity relationships (SAR) of a chemical series grows, medicinal chemistry efforts can transition from iterative screening to a more rational design approach. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful tools that can guide the modification of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the this compound core and analysis of the resulting changes in biological activity can reveal key pharmacophoric features. For example, studies on related quinoxaline derivatives have shown that the nature and position of substituents on the quinoxaline ring can have a profound impact on activity. nih.govresearchgate.net

| Compound Modification | Observed Effect on Activity | Inference |

| Substitution at the 6- or 7-position of the quinoxaline ring | Can significantly alter potency and selectivity | These positions are likely to be involved in key interactions with the target or influence the overall conformation of the molecule. |

| Variation of the substituent on the piperidine nitrogen | Can modulate solubility and cell permeability | This position can be used to tune the physicochemical properties of the compound for optimal ADME (absorption, distribution, metabolism, and excretion) characteristics. |

| Replacement of the piperidin-4-yloxy linker | May impact binding affinity and selectivity | The ether linkage and the piperidine ring play a crucial role in orienting the quinoxaline core within the binding site. |

Computational Modeling:

In the absence of an experimental structure of the target protein, computational modeling techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. nih.gov These methods can identify the key structural features that are essential for biological activity and guide the design of new analogues. nih.govresearchgate.net

When a high-resolution structure of the target protein is available, molecular docking studies can provide valuable insights into the binding mode of this compound and its analogues. researchgate.net Docking simulations can predict how the compound fits into the active site, identify key interactions such as hydrogen bonds and hydrophobic contacts, and suggest modifications that could enhance binding affinity. nih.govresearchgate.net For instance, if a docking study reveals an unoccupied pocket near the quinoxaline ring, a medicinal chemist could design an analogue with a substituent that extends into this pocket to form additional favorable interactions.

Development of Libraries of Analogues for Screening

The this compound scaffold serves as an excellent starting point for the creation of compound libraries for high-throughput screening (HTS) and other screening paradigms. The modular nature of the scaffold, with distinct quinoxaline, piperidine, and linker components, lends itself to combinatorial synthesis approaches.

By employing a set of diverse building blocks for each component, large and chemically diverse libraries of analogues can be rapidly synthesized. For example, a library could be constructed by reacting a variety of substituted 2-chloroquinoxalines with 4-hydroxypiperidine, followed by the derivatization of the piperidine nitrogen with a range of acylating or alkylating agents.

Example of a Combinatorial Library Synthesis Approach:

| Quinoxaline Building Blocks (R1) | Piperidine Nitrogen Substituents (R2) | Resulting Library |

| H, 6-Cl, 7-Me, 6-OMe, etc. | Acetyl, Benzoyl, Methyl, Ethyl, etc. | A diverse library of 2-(1-R2-piperidin-4-yloxy)-R1-quinoxalines |

These libraries can then be screened against a panel of biological targets to identify new hits for a variety of diseases. The structural information encoded within the library design allows for the rapid deconvolution of screening results and the identification of initial SAR trends. This information can then be used to design more focused, second-generation libraries for further optimization. The synthesis of such libraries is a powerful strategy for exploring the chemical space around the this compound scaffold and unlocking its full potential in drug discovery and chemical biology. nih.gov

Q & A

Basic Research Questions

Q. What are the structural characteristics and analytical methods for confirming 2-(Piperidin-4-yloxy)quinoxaline?

- Structural Features : The compound has a quinoxaline core fused with a piperidin-4-yloxy substituent. Key parameters include:

- Molecular Formula : C₁₃H₁₅N₃O (hydrochloride salt: C₁₃H₁₆ClN₃O) .

- SMILES :

C1CNCCC1OC2=NC3=CC=CC=C3N=C2.- Analytical Techniques :

- Collision Cross-Section (CCS) Data : Used in mass spectrometry for identification. For example, the [M+H]+ adduct has a CCS of 153.0 Ų .

- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., distinguishing isomeric forms in substituted derivatives) .

Q. What synthetic strategies are employed to prepare 2-substituted quinoxaline derivatives?

- Core Synthesis : Condensation of o-phenylenediamine with dicarbonyl compounds (e.g., glyoxal) under acidic conditions .

- Functionalization :

- Bromination : For intermediates (e.g., 5-bromo-2-hydroxyacetophenone) .

- Acetylation : Use of acetic anhydride to introduce acetyl groups .

- Purification : Column chromatography or recrystallization (common solvents: ethanol, DMSO) .

Advanced Research Questions

Q. How do substituents at the 2-position influence biological activity in quinoxaline derivatives?

- Case Study :

- Phenyl/Coumarin Moieties : Hybrid derivatives (e.g., 2-(8-methoxy-coumarin-3-yl)-quinoxaline) showed antiproliferative activity against MCF-7 cells (IC₅₀: <10 µM) via topoisomerase II inhibition .

- Piperazinyl Groups : Enhanced PI3Kα inhibition (IC₅₀: 24–40 nM) in cancer models .

- Table: Substituent Effects on Activity

| Substituent | Target | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| Coumarin | Topoisomerase II | 0.077 µM | DNA intercalation |

| Piperazinyl-sulfonyl | PI3Kα | 24 nM | ATP-binding inhibition |

| Thioether-phenyl | AChE | 14.91 µM | PAS site binding |

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?

- Molecular Docking : Identifies binding modes (e.g., 2-(benzimidazol-2-yl)quinoxalines selectively target adenosine receptors via peripheral anionic site interactions ).

- DFT Analysis : Predicts electronic properties (e.g., HOMO-LUMO gaps in indoloquinoxalines correlate with optoelectronic applications) .

- Target Prediction Tools : Platforms like PASS predict off-target effects (e.g., insulysin inhibition in thiazoloquinoxalines) .

Methodological Challenges

Q. How to optimize reaction conditions for regioselective synthesis of quinoxaline derivatives?

- Temperature Control : Bromination at 60°C minimizes side products .

- Catalysis : Palladium-catalyzed cross-coupling for indoloquinoxalines improves yield (>80%) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

Q. What experimental and computational approaches validate biological target engagement?

- In Vitro Assays :

- MTT Assay : Cytotoxicity screening (e.g., MCF-7 cells treated with 2-substituted derivatives) .

- Enzyme Kinetics : Mixed-type inhibition of acetylcholinesterase (Ki: 0.5 µM) .

- In Silico Tools :

- Molecular Dynamics : Simulates binding stability (e.g., PI3Kα-ligand interactions over 100 ns) .

- ADMET Prediction : Blood-brain barrier permeability for CNS-targeted derivatives .

Data Contradiction Analysis

Q. Why do similar substituents show divergent biological activities in quinoxaline derivatives?

- Example : 2-(4-ethylthiobenzimidazol-2-yl)quinoxaline (A₁AR Ki: 0.5 nM) vs. 2-(4-methylbenzimidazol-2-yl)quinoxaline (A₃AR Ki: 26 nM) .

- Resolution Factors :

- Steric Effects : Bulkier groups (e.g., ethylthio) restrict receptor binding pocket access.

- Electronic Effects : Electron-withdrawing substituents (e.g., sulfonyl) enhance target affinity .

Key Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.